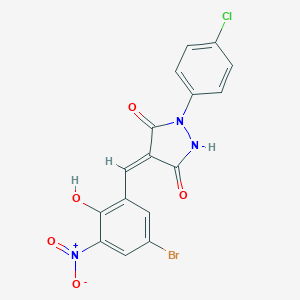![molecular formula C32H26F3NO3 B413112 1,7-diethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B413112.png)
1,7-diethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple phenyl groups and a trifluoromethyl group, which contribute to its distinct chemical properties. The compound’s structure includes a nitrogen atom within the tricyclic system, making it an aza-tricyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through cyclization reactions involving suitable precursors. The introduction of the phenyl and trifluoromethyl groups is usually accomplished through electrophilic aromatic substitution reactions. Common reagents used in these reactions include trifluoromethylating agents and phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. Solvent selection and temperature control are critical factors in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Wissenschaftliche Forschungsanwendungen
1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,7-Diethyl-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6] : Lacks the trifluoromethyl group, resulting in different chemical properties.
- 1,7-Diethyl-8,9-diphenyl-4-(3-methyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] : Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with enhanced pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C32H26F3NO3 |
|---|---|
Molekulargewicht |
529.5g/mol |
IUPAC-Name |
1,7-diethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C32H26F3NO3/c1-3-30-23(19-12-7-5-8-13-19)24(20-14-9-6-10-15-20)31(4-2,29(30)39)26-25(30)27(37)36(28(26)38)22-17-11-16-21(18-22)32(33,34)35/h5-18,25-26H,3-4H2,1-2H3 |
InChI-Schlüssel |
OEDNISSLTWFWTQ-UHFFFAOYSA-N |
SMILES |
CCC12C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |
Kanonische SMILES |
CCC12C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-chlorobenzylidene)-N-{8-[(2-chlorobenzylidene)amino]-6,12-diphenyldibenzo[b,f][1,5]diazocin-2-yl}amine](/img/structure/B413034.png)

![4-({[2-(3-Iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-chlorobenzoate](/img/structure/B413039.png)
![2-(3-bromo-4-methoxyphenyl)-N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-benzoxazol-5-amine](/img/structure/B413040.png)
![4-fluorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B413042.png)
![2,4-Diiodo-6-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413045.png)



amino]-5,5-dimethyl-2-oxo-1-imidazolidinyl}acetate](/img/structure/B413052.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B413053.png)

